molecular formula C15H19N3O B5547925 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime

1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime

Cat. No.: B5547925
M. Wt: 257.33 g/mol
InChI Key: DIPMHPMCLVEYHJ-JQIJEIRASA-N
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Description

1-phenyl-3,6-diazatricyclo[4311~3,8~]undecan-9-one oxime is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime typically involves multiple steps. The starting material is often a tricyclic ketone, which undergoes a series of reactions to introduce the phenyl and diazatricyclo groups. The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of catalysts to improve yield and selectivity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The tricyclic structure may also allow the compound to fit into specific binding sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
  • 3,11-dioxa-7,9-diazatricyclo[4.3.1.1~2,5~]undecan-8-one
  • 10-methyl-10-azatricyclo[4.3.1.1~2,5~]undecan-8-one

Uniqueness

1-phenyl-3,6-diazatricyclo[4311~3,8~]undecan-9-one oxime is unique due to its oxime group, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

(NE)-N-(1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,19H,6-11H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPMHPMCLVEYHJ-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3=NO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC\3CN1CC(C2)(/C3=N/O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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